molecular formula C18H16FN3OS B6557624 N-[(4-fluorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040676-04-7

N-[(4-fluorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No. B6557624
CAS RN: 1040676-04-7
M. Wt: 341.4 g/mol
InChI Key: FZLXBFNODVOBJK-UHFFFAOYSA-N
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Description

“N-[(4-fluorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of the fluorine atom on the phenyl ring could potentially influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the thiazole ring could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Antiviral Activity

Indole derivatives, to which F5382-0018 belongs, have shown promise as antiviral agents. Specifically, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and evaluated for anti-HIV activity against HIV-1 and HIV-2 strains. These compounds demonstrated inhibitory effects on viral replication in acutely infected cells .

Antibacterial Properties

Thiazole-based compounds, including F5382-0018, have been investigated for their antibacterial potential. Researchers prepared a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives. These compounds were screened for preliminary in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Instrument Calibration (Flow Cytometry, Microscopy, HTS, HCS)

FluoSpheres Sulfate-Modified Microspheres, loaded with proprietary fluorescent dyes, are used for instrument calibration. These microspheres, including F5382-0018, allow precise calibration in flow cytometry, microscopy, high-throughput screening (HTS), and high-content screening (HCS) .

Flow Testing (Microfluidics, Blood Flow, Water Flow, Air Flow)

The same FluoSpheres microspheres find applications in flow testing. Whether studying microfluidics, blood flow, water flow, or air flow, these microspheres aid in accurate flow measurements and system validation .

Cell Biology Tracers (Cell Differentiation, Cell Tracing)

Researchers use FluoSpheres Sulfate-Modified Microspheres as cell biology tracers. These microspheres help track cell differentiation and tracing processes, providing valuable insights into cellular behavior .

Immunoassays (Agglutination Tests, ELISA, Particle Capture)

FluoSpheres microspheres, including F5382-0018, serve as essential tools in immunoassays. They enhance agglutination tests, enzyme-linked immunosorbent assays (ELISA), and particle capture techniques, aiding in diagnostic research and contrast reagents .

Safety and Hazards

Without specific data on the compound, it’s difficult to provide accurate information on its safety and hazards. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could potentially explore the synthesis of new derivatives and their potential applications .

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-14-8-6-13(7-9-14)11-20-17(23)10-16-12-24-18(22-16)21-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLXBFNODVOBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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